Binding Mode Differentiation: DHO-Site Competitive Inhibition vs. FMN-Cavity Binding of Classical DHODH Inhibitors
NK-A 17E-233I was identified through prospective virtual screening and characterized as a pure or partial competitive inhibitor with respect to the natural substrate dihydroorotate (DHO). Molecular docking against the human DHODH crystal structure (PDB: 1D3G, co-crystallized with a Brequinar analog) revealed that NK-A 17E-233I adopts a binding mode distinct from classical inhibitors Brequinar and Teriflunomide, which bind within the flavin mononucleotide (FMN) cavity of the hydrophobic tunnel [1]. This mechanistic differentiation is not a minor nuance: it represents the first reported DHO-competitive chemotype for human DHODH since the 1990s [1], opening a target site that is orthogonal to the FMN cavity exploited by all previously characterized inhibitors.
| Evidence Dimension | DHODH binding site and inhibition mechanism |
|---|---|
| Target Compound Data | NK-A 17E-233I: pure or partial competitive inhibitor with respect to DHO; binds outside the FMN cavity (distinct binding mode confirmed by molecular docking against PDB 1D3G) |
| Comparator Or Baseline | Brequinar and Teriflunomide: reversible inhibitors that bind within the FMN binding cavity of the hydrophobic tunnel of DHODH |
| Quantified Difference | Orthogonal binding site (DHO-competitive vs. FMN-cavity); classified as 'a significant advancement in this field since the 1990s' by the authors |
| Conditions | Molecular docking (AutoDock 4.0, Lamarckian Genetic Algorithm, RMSD tolerance 2.0 Å, 10 independent runs) against human DHODH crystal structure PDB 1D3G; biochemical assays confirming competitive inhibition with respect to DHO |
Why This Matters
A distinct binding site eliminates cross-resistance liabilities with FMN-site inhibitors and provides a structurally novel chemical starting point for medicinal chemistry optimization programs targeting DHODH.
- [1] Anwar MM, Meseguer S, García-Rodríguez N, Krupinska E, Sele C, Rodríguez-Jiménez A, Verma S, Sagadevan S, Ramon J, Martí R, Occhipinti A, Angione C, Ordóñez-Morán P, Knecht W, Huertas P, Juanes MA. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. Journal of Experimental & Clinical Cancer Research. 2025;44:292. View Source
